molecular formula C34H54Cl4N12S2Zn B12722035 Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) tetrachlorozincate(2-) CAS No. 81921-77-9

Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) tetrachlorozincate(2-)

Cat. No.: B12722035
CAS No.: 81921-77-9
M. Wt: 902.2 g/mol
InChI Key: JNLUABNCEMVGSQ-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) tetrachlorozincate(2-) is a complex organic compound that features a thiadiazolium core with azo and amino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) tetrachlorozincate(2-) typically involves multiple steps:

    Formation of the Thiadiazolium Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Azo Group: The azo group is usually introduced via a diazotization reaction followed by azo coupling.

    Complexation with Zinc: Finally, the thiadiazolium compound is complexed with zinc chloride to form the tetrachlorozincate(2-) salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or azo groups.

    Reduction: Reduction reactions can also occur, potentially converting the azo group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions may be possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Dye Chemistry: Due to the presence of the azo group, this compound may be used in the synthesis of dyes and pigments.

    Catalysis: The zinc complex may have catalytic properties in organic reactions.

Biology and Medicine

    Biological Probes: The compound could be used as a fluorescent probe in biological studies due to its potential chromophoric properties.

    Pharmaceuticals: There may be potential for use in drug development, particularly if the compound exhibits biological activity.

Industry

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, as a dye, the compound would interact with substrates through its chromophoric groups. In biological systems, it might interact with proteins or nucleic acids through its amino and azo groups, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Azo Dyes: Compounds with similar azo groups used in dye chemistry.

    Thiadiazoles: Compounds with a thiadiazole core, used in various chemical applications.

    Zinc Complexes: Other zinc-containing compounds used in catalysis and materials science.

Properties

CAS No.

81921-77-9

Molecular Formula

C34H54Cl4N12S2Zn

Molecular Weight

902.2 g/mol

IUPAC Name

5-[[4-(dimethylamino)phenyl]diazenyl]-4-methyl-N,N-di(propan-2-yl)-1,3,4-thiadiazol-4-ium-2-amine;tetrachlorozinc(2-)

InChI

InChI=1S/2C17H27N6S.4ClH.Zn/c2*1-12(2)23(13(3)4)17-20-22(7)16(24-17)19-18-14-8-10-15(11-9-14)21(5)6;;;;;/h2*8-13H,1-7H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

JNLUABNCEMVGSQ-UHFFFAOYSA-J

Canonical SMILES

CC(C)N(C1=N[N+](=C(S1)N=NC2=CC=C(C=C2)N(C)C)C)C(C)C.CC(C)N(C1=N[N+](=C(S1)N=NC2=CC=C(C=C2)N(C)C)C)C(C)C.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.